molecular formula C16H12N2O B10874817 1-[(E)-(pyridin-3-ylimino)methyl]naphthalen-2-ol

1-[(E)-(pyridin-3-ylimino)methyl]naphthalen-2-ol

Cat. No.: B10874817
M. Wt: 248.28 g/mol
InChI Key: URFRPBXPIPHXNL-UHFFFAOYSA-N
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Description

1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL is an organic compound that belongs to the class of naphthols It is characterized by the presence of a pyridyl group attached to a naphthol moiety through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL typically involves the condensation reaction between 2-naphthol and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine linkage between the naphthol and pyridine moieties.

Industrial Production Methods

In an industrial setting, the production of 1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-[(3-pyridylamino)methyl]-2-naphthol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL involves its interaction with specific molecular targets. The imine group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-PYRIDYLIMINO)METHYL]-2-NAPHTHOL
  • 1-[(4-PYRIDYLIMINO)METHYL]-2-NAPHTHOL
  • 1-[(3-PYRIDYLIMINO)METHYL]-1-NAPHTHOL

Uniqueness

1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL is unique due to its specific imine linkage and the position of the pyridyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-(pyridin-3-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C16H12N2O/c19-16-8-7-12-4-1-2-6-14(12)15(16)11-18-13-5-3-9-17-10-13/h1-11,19H

InChI Key

URFRPBXPIPHXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CN=CC=C3)O

Origin of Product

United States

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